5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid

Lipophilicity Membrane permeability Physicochemical property comparison

5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid (CAS 646509-09-3) is a synthetic, achiral γ-oxo-amino acid derivative bearing a 4-chlorophenethyl moiety linked through an ethylamino spacer to a glutaric acid backbone (molecular formula C₁₃H₁₆ClNO₃, molecular weight 269.72 g/mol). This compound belongs to the class of N-substituted 5-oxopentanoic acid amides, which are widely employed as synthetic intermediates for pharmaceutical lead discovery, particularly in programs targeting metabolic dysregulation, CNS disorders, and inflammatory pathways.

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 646509-09-3
Cat. No. B12597748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid
CAS646509-09-3
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCCC(=O)O)Cl
InChIInChI=1S/C13H16ClNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)
InChIKeySTRZUXJFGRPPIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid (CAS 646509-09-3) – A γ-Oxo-Amino Acid Building Block with Differentiated Physicochemical Properties


5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid (CAS 646509-09-3) is a synthetic, achiral γ-oxo-amino acid derivative bearing a 4-chlorophenethyl moiety linked through an ethylamino spacer to a glutaric acid backbone (molecular formula C₁₃H₁₆ClNO₃, molecular weight 269.72 g/mol) . This compound belongs to the class of N-substituted 5-oxopentanoic acid amides, which are widely employed as synthetic intermediates for pharmaceutical lead discovery, particularly in programs targeting metabolic dysregulation, CNS disorders, and inflammatory pathways . Computed physicochemical parameters include a topological polar surface area (PSA) of 69.89 Ų and a calculated LogP of 3.09, indicating enhanced lipophilicity relative to structurally related glutaranilic acid analogs .

Why 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid Cannot Be Interchanged with Common In-Class Analogs


Although 5-oxopentanoic acid derivatives share a common glutaric acid core, subtle variations in the N-substituent architecture profoundly alter their physicochemical and biological profiles. The target compound features a 4-chlorophenethyl group connected via a flexible ethylamino linker, which distinguishes it from the more compact 4-chlorophenylamino analog (4'-Chloroglutaranilic acid, CAS 40828-92-0) and the branched amino-bearing Baclofen EP Impurity B (CAS 1141-23-7) [1]. These structural differences are reflected in significant shifts in computed LogP and PSA values, which directly impact membrane permeability, metabolic stability, and target engagement profiles. Consequently, direct substitution of this compound with a superficially similar analog – without experimental validation – risks altering the lead optimization trajectory and confounding structure-activity relationship (SAR) interpretation in drug discovery programs.

Quantitative Differentiation Evidence for 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid vs. Structural Analogs


Enhanced Lipophilicity (LogP +0.48 to +0.62) Relative to 4'-Chloroglutaranilic Acid and Baclofen EP Impurity B

The target compound exhibits a computed LogP of 3.09, which is 0.48 log units higher than that of 4'-Chloroglutaranilic acid (LogP 2.61) and 0.62 log units higher than Baclofen EP Impurity B (LogP 2.47) [1]. In drug discovery, an increase in LogP of 0.5 units typically corresponds to a greater than 3-fold increase in predicted membrane partitioning, a key determinant for CNS penetration and intracellular target engagement. This differentiation is attributed to the presence of an ethylamino spacer replacing the direct aniline-type linkage or the branched aminoalkyl configuration found in comparator compounds .

Lipophilicity Membrane permeability Physicochemical property comparison

Reduced Topological Polar Surface Area (PSA) vs. Baclofen EP Impurity B Indicating Favorable BBB Penetration Potential

The target compound has a predicted PSA of 69.89 Ų, which is 10.5 Ų lower than that of Baclofen EP Impurity B (PSA 80.39 Ų) [1]. In medicinal chemistry, a PSA below 70 Ų is a well-established threshold for favorable blood-brain barrier (BBB) penetration, while values above 80 Ų are generally associated with poor CNS exposure. The PSA of 4'-Chloroglutaranilic acid (66.40 Ų) is comparable to the target, but its significantly lower LogP (2.61) shifts the overall CNS multiparameter optimization (MPO) score unfavorably .

Blood-brain barrier CNS drug design Physicochemical property comparison

Higher Molecular Weight and Exact Mass Differentiation Enabling Analytical Method Selectivity

With a molecular weight of 269.72 g/mol (exact mass 269.082), the target compound differs by +28.05 Da from both 4'-Chloroglutaranilic acid and Baclofen EP Impurity B (both 241.67 g/mol, exact mass ~241.051) [1]. This mass increment is attributable to the additional ethylene (–CH₂CH₂–) unit in the linker region. The significant mass difference provides unambiguous discrimination in LC-MS and GC-MS analyses, which is particularly valuable for reaction monitoring, purity assessment, and metabolite identification in preclinical studies involving mixtures of structurally related analogs .

Analytical chemistry Mass spectrometry QC/QA

Ethylamino Spacer Architecture Distinguished from Direct Amino and Branched Amino Analogs

The target compound incorporates a flexible ethylamino (–NH–CH₂CH₂–) spacer between the 4-chlorophenyl ring and the 5-oxopentanoic acid core. This contrasts with the direct aniline-type linkage in 4'-Chloroglutaranilic acid (–NH– directly attached to the phenyl ring) and the branched α-amino acid configuration of Baclofen EP Impurity B [1]. In class-level SAR for GPCR and ion channel targets, flexible alkyl linkers of 2-3 carbon atoms between an aromatic ring and a carboxylic acid terminus have been associated with improved selectivity profiles compared to rigid or directly attached analogs due to the ability to adopt multiple binding conformations [2]. The ethylamino spacer also introduces an additional hydrogen bond donor (the secondary amide NH) relative to simpler analogs, which can engage in specific polar interactions within target binding pockets [3].

Structure-activity relationship Linker design Synthetic chemistry

Patent-Cited Relevance to Metabolic Syndrome and Body Weight Regulation Programs

The compound class encompassing 5-oxopentanoic acid amides bearing substituted phenethyl groups has been cited in patent WO-2018093966-A1, which describes compositions and methods for regulating body weight and treating metabolic syndromes . While the specific compound CAS 646509-09-3 is not explicitly exemplified in the patent disclosure, its structural congruence with the Markush formula suggests potential utility in metabolic disorder programs. In contrast, 4'-Chloroglutaranilic acid and Baclofen EP Impurity B are associated with distinct patent landscapes: the former with plant growth regulation and the latter primarily as a reference standard impurity for the muscle relaxant Baclofen [1][2].

Metabolic syndrome Drug discovery Patent intelligence

Procurement-Optimal Application Scenarios for 5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid


CNS Drug Discovery Library Synthesis Leveraging Favorable BBB Penetration Predictors

Based on the compound's LogP of 3.09 and PSA of 69.89 Ų — values that position it within the optimal CNS MPO desirability space — this building block is ideally suited for the construction of compound libraries targeting neurological and psychiatric disorders where blood-brain barrier penetration is a prerequisite . Procurement is recommended when the research objective demands a glutaric acid-derived scaffold with higher predicted CNS exposure than Baclofen EP Impurity B (PSA 80.39 Ų) or improved lipophilicity relative to 4'-Chloroglutaranilic acid (LogP 2.61).

Analytical Reference Standard for LC-MS Method Development in Complex Mixtures

With an exact mass of 269.082 Da — +28.031 Da higher than the common 241.67 Da analogs — this compound serves as an analytically resolvable reference standard for LC-MS method development and validation . Its distinct mass signature enables unambiguous chromatographic separation and quantification even when co-eluting with closely related glutaranilic acid derivatives, making it a strategic procurement choice for analytical chemistry groups developing purity or stability-indicating methods [1].

Metabolic Syndrome Target Validation and SAR Expansion

The structural congruence of the compound's phenethylamino-5-oxopentanoic acid scaffold with the Markush claims in patent WO-2018093966-A1 supports its use as a starting point for SAR expansion in metabolic syndrome target validation programs . Procurement of this specific compound — rather than the aniline-linked 4'-Chloroglutaranilic acid or the amino-terminated Baclofen impurity — provides a chemically distinct vector for lead optimization, with the ethylamino linker offering conformational flexibility that may translate into differentiated target engagement profiles [1].

Specialized Amide Coupling Reagent and Peptidomimetic Intermediate

The presence of both a free carboxylic acid terminus and a secondary amide linkage in the target compound enables its direct use as a carboxylate building block in amide coupling reactions without requiring additional protection/deprotection steps . This contrasts with Baclofen EP Impurity B, where the primary amine requires orthogonal protection strategies. For medicinal chemistry teams requiring a 4-chlorophenethyl-bearing pentanoic acid scaffold for peptidomimetic synthesis, this compound offers synthetic efficiency advantages that justify its selection over less functionally compatible analogs.

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